molecular formula C23H21Cl2N3O3S B2873194 2,3-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide CAS No. 338955-25-2

2,3-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide

Cat. No. B2873194
CAS RN: 338955-25-2
M. Wt: 490.4
InChI Key: XIQNMPBVZBZIAP-UHFFFAOYSA-N
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Description

“2,3-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide” is a chemical compound with the molecular formula C23H21Cl2N3O3S . It has an average mass of 490.402 Da and a monoisotopic mass of 489.068054 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a benzimidazole ring, a benzenesulfonamide group, and a methoxybenzyl group .

Scientific Research Applications

Charge Transfer Complexes

Charge transfer (CT) complexes: play a crucial role in understanding molecule-receptor interactions. The formation of CT complexes between bioactive molecules and organic molecules like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) , which is structurally related to the compound , has been studied for their potential in pharmaceutical chemistry . These complexes are characterized using various spectroscopic methods and theoretical studies to understand their stability and interaction energies, which are vital for drug design and development.

Antimicrobial Activity

Derivatives of 1,3,5-triazine, which can be synthesized by replacing chloride ions in cyanuric chloride, exhibit a range of biological activities including antimicrobial properties . The compound , due to its structural similarity to these derivatives, may also possess antimicrobial activity, making it a candidate for developing new antimicrobial agents to combat drug-resistant pathogens.

properties

IUPAC Name

2,3-dichloro-N-[1-[(3-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2N3O3S/c1-14-10-19-23(26-13-28(19)12-16-6-4-7-17(11-16)31-3)22(15(14)2)27-32(29,30)20-9-5-8-18(24)21(20)25/h4-11,13,27H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQNMPBVZBZIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=C(C(=CC=C3)Cl)Cl)N=CN2CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide

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